1-Cyclobutyl-6-(difluoromethoxy)-2-(tributylstannyl)-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-carbonitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclobutyl group, a difluoromethoxy group, and a tributylstannanyl group attached to an indole core with a carbonitrile functional group. Its intricate structure makes it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1-Cyclobutyl-6-(difluoromethoxy)-2-(tributylstannyl)-1H-indole-3-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a cycloaddition reaction, typically using cyclobutene and a suitable catalyst.
Attachment of the Difluoromethoxy Group: The difluoromethoxy group is added through a nucleophilic substitution reaction using a difluoromethylating agent.
Incorporation of the Tributylstannanyl Group: The tributylstannanyl group is introduced via a Stille coupling reaction, which involves the reaction of an organotin compound with a halogenated indole derivative.
Formation of the Carbonitrile Group: The carbonitrile group is formed through a cyanation reaction, typically using a cyanating agent such as sodium cyanide or potassium cyanide.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or tributylstannanyl groups are replaced by other functional groups.
Coupling Reactions: The tributylstannanyl group allows the compound to participate in Stille coupling reactions, forming new carbon-carbon bonds with various halogenated compounds.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions to achieve the desired products .
Scientific Research Applications
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-carbonitrile has a wide range of scientific research applications, including :
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules through various coupling and substitution reactions.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and targets.
Industry: In industrial applications, the compound is used in the development of advanced materials and chemical products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-6-(difluoromethoxy)-2-(tributylstannyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-carbonitrile can be compared with other similar compounds, such as :
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, leading to different chemical and biological properties.
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-carboxylic acid:
1-Cyclobutyl-6-difluoromethoxy-2-tributylstannanyl-1H-indole-3-methyl ester: This compound features a methyl ester group, which influences its chemical behavior and interactions.
The uniqueness of 1-Cyclobutyl-6-(difluoromethoxy)-2-(tributylstannyl)-1H-indole-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H38F2N2OSn |
---|---|
Molecular Weight |
551.3 g/mol |
IUPAC Name |
1-cyclobutyl-6-(difluoromethoxy)-2-tributylstannylindole-3-carbonitrile |
InChI |
InChI=1S/C14H11F2N2O.3C4H9.Sn/c15-14(16)19-11-4-5-12-9(7-17)8-18(13(12)6-11)10-2-1-3-10;3*1-3-4-2;/h4-6,10,14H,1-3H2;3*1,3-4H2,2H3; |
InChI Key |
CTHJMEGAMWPMNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C2=C(N1C3CCC3)C=C(C=C2)OC(F)F)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.